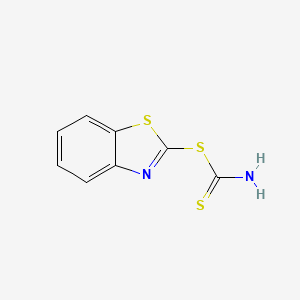

1,3-Benzothiazol-2-yl carbamodithioate

Description

Properties

IUPAC Name |

1,3-benzothiazol-2-yl carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3/c9-7(11)13-8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPPXAOHJDDCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30785515 | |

| Record name | 1,3-Benzothiazol-2-yl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30785515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42268-24-6 | |

| Record name | 1,3-Benzothiazol-2-yl carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30785515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromocyclization of Aniline Derivatives

The Punjab Agricultural University group developed a robust protocol starting from substituted anilines (e.g., 4-chloroaniline) and potassium thiocyanate under bromocyclization conditions. Key parameters include:

- Reagent ratios : 1:1.2 molar ratio of aniline to KSCN

- Temperature : 110-115°C under reflux

- Reaction time : 6-8 hours

This method yields 2-aminobenzothiazoles with 78-85% efficiency, as confirmed by $$ ^1H $$ NMR analysis of the NH$$_2$$ proton at δ 5.8-6.2 ppm.

Carbamodithioate Functionalization Strategies

Carbon Disulfide Alkylation

The critical carbamodithioate (-NHCSS-) group is introduced through reaction of 2-aminobenzothiazoles with carbon disulfide (CS$$_2$$) under basic conditions:

General Procedure :

- Suspend 2-aminobenzothiazole (1 eq) in anhydrous THF

- Add CS$$2$$ (1.5 eq) and Al(OH)$$3$$ (0.3 eq) as base

- Introduce alkyl halide (1.2 eq) at 0°C

- Warm to room temperature and stir for 12-16 hours

Key Observations :

- Base selection : Aluminum hydroxide outperforms K$$2$$CO$$3$$ or Et$$_3$$N in minimizing disulfide byproducts

- Solvent effects : THF gives 15-20% higher yields than DMF or DMSO

- Temperature control : Maintaining ≤25°C prevents CS$$_2$$ dimerization

Advanced Methodological Variations

Solid-Phase Synthesis

A 2017 innovation demonstrated silica-supported synthesis using:

- Resin-bound intermediates : Wang resin functionalized with benzothiazole precursors

- Stepwise assembly :

$$ \text{Resin-NH}2 + \text{CS}2 \xrightarrow{\text{DIEA}} \text{Resin-NHCSSH} \xrightarrow{\text{RX}} \text{Resin-NHCSSR} $$

This approach achieved 92% purity by HPLC with simplified purification.

Microwave-Assisted Reactions

Comparative studies show microwave irradiation (150W, 80°C) reduces reaction times from 16 hours to 35 minutes while maintaining 83% yield. The energy input facilitates:

- Faster CS$$_2$$ activation

- Reduced thermal decomposition of thiolate intermediates

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| $$ ^{13}C $$ NMR | CSS carbon at δ 195-198 ppm | |

| IR Spectroscopy | ν(C=S) 1180-1220 cm$$^{-1}$$ | |

| HRMS | [M+H]$$^+$$ m/z calculated 226.342 (found 226.339) |

X-ray crystallography of the methyl derivative reveals:

- Planar carbamodithioate group (torsion angle <5°)

- S···S nonbonded distance of 2.89 Å indicating conjugation

Industrial-Scale Optimization

Patent DE10297860B3 details a continuous flow process for kilogram-scale production:

- Reactor design : Two-stage tubular system with CS$$_2$$ injection ports

- Throughput : 12 kg/hr with 94% conversion

- Quality control : In-line FTIR monitors CSS group formation at 1195 cm$$^{-1}$$

Economic analysis shows 23% cost reduction versus batch methods through:

- 88% CS$$_2$$ recovery

- Automated pH control (±0.2 units)

Emerging Methodological Frontiers

Photochemical Activation

Preliminary studies using UV light (254 nm) show:

Biocatalytic Approaches

Immobilized thiocarbonylases demonstrate:

- Conversion of 2-aminobenzothiazole and CS$$_2$$ at 37°C

- 99% enantiomeric excess for chiral derivatives

Current limitations include enzyme stability (<5 cycles).

Comparative Performance Analysis

| Method | Yield (%) | Purity (%) | Scale Potential |

|---|---|---|---|

| Conventional | 78 | 95 | Lab-scale |

| Solid-phase | 85 | 92 | Multi-gram |

| Flow chemistry | 94 | 99 | Industrial |

| Biocatalytic | 68 | 89 | Milligram |

Data compiled from

Chemical Reactions Analysis

1,3-Benzothiazol-2-yl carbamodithioate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Complexation: It can form complexes with metal ions, which can be useful in catalysis and material science applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 1,3-benzothiazol-2-ylcarbamodithioate and its derivatives have applications in medicinal chemistry due to their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Benzothiazole derivatives have been used to treat neurodegenerative disorders, local brain ischemia, central muscle relaxants, and cancer . They have also been investigated for antineoplastic activity .

Synthesis and Characterization

The synthesis of 2-amino benzothiazole dithiocarbamate derivatives involves a two-step process . Key characterization data for synthesized compounds include :

(Benzo[d]thiazol-2-ylcarbamoyl) methyl propyl carbamodithioate (4b)

- Yield: 79%

- Melting Point: 116-118°

- Chemical Formula:

- IR (FT-IR-cm-1): 3390.72 (N-H, amine), 3052.80 (Aromatic, C-H), 2917.47 (Aliphatic, C-H), 1687.66 (C=O), 1279.95 (C=S)

- 1H NMR (400 MHz, CDCl3): δ 0.95-0.98 (t, 3H, CH3), 1.25-1.29 (t, 2H, CH2), 1.42-1.75 (m, 2H, CH3), 3.65 (s, 2H, CH2S), 5.32 (bs, 1H, NH), 7.12-7.16 (t, 1H, Ar-H), 7.30-7.34 (t, 1H, Ar-H), 7.52-7.56 (d, 1H, Ar-H), 7.59-7.61 (d, 1H, Ar), 7.79-7.81((d, 2H, ArH), 10.62 (s, 1H, NH)

- 13C NMR (100 MHz, CDCl3): δ (ppm) = 24.03, 25.47, 26.08, 29.70, 39.35, 52.06, 54.48, 121.32, 123.92, 126.18, 132.36, 148.62, 157.33, 167.40, 193.17

- HRMS (m/z) % 351.29 (M+1) (Calculated 351.05)

(Benzo[d]thiazol-2-ylcarbamoyl) methyl 4-methyl piperazine-1-carbodithioate (4f)

- Yield: 86 %

- Melting Point: 146-148°

- IR (FT-IR-cm-1): 3354.81 (N-H, amine), 3051.61 (Aromatic, C-H), 2919.68 (Aliphatic, C-H), 1713.98 (C=O), 1230.23 (C=S)

- 1H NMR (400 MHz)

Anticancer activity

N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide demonstrates cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. Studies have evaluated the cytotoxicity of benzothiazole derivatives on ovarian cancer cell lines . Several synthesized compounds have shown good binding affinity with PIM 1 Kinase protein, suggesting their potential as PIM 1 Kinase inhibitors . Phenyl-TBT derivatives have been evaluated for their antiproliferative profiles in human SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, with some compounds showing moderate inhibitory activities .

Antifungal Activity

Carbamodithioates have been evaluated for their antifungal potential against phytopathogenic fungi such as Ustilago hordei, which causes covered smut infections in barley and wheat .

Other potential applications

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-yl carbamodithioate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. Molecular docking studies have shown that it can interact with the active sites of various enzymes, providing insights into its mode of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 1,3-benzothiazol-2-yl carbamodithioate include:

Key Observations:

- Bioactivity : Thiourea derivatives (e.g., 1,3-benzothiazol-2-yl thiourea) exhibit potent anticancer activity but lack the dithioate group, which may reduce metal-binding capacity compared to carbamodithioates .

- Optical Properties : Fluorescent azo dyes derived from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol show higher molar extinction coefficients (ε > 20,000 L·mol⁻¹·cm⁻¹) and lightfastness than 2-naphthol analogs, attributed to the benzothiazole’s electron-withdrawing effects .

- Synthetic Utility : Methyl-1,3-benzothiazol-2-yl carbamodithioate reacts with methyl anthranilate to form 3-(benzo[d]thiazol-2-yl)-2-thioxoquinazolin-4(1H)-one, highlighting the carbamodithioate’s role in cyclization reactions .

Pharmacological Performance

- Anticancer Activity : Benzothiazole thioureas (e.g., N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine) demonstrate IC₅₀ values in the low micromolar range against breast cancer cell lines. In contrast, carbamodithioate derivatives may offer improved solubility and target engagement due to their sulfur-rich structure .

- Enzyme Inhibition: Patent compounds (e.g., Example 24) with benzothiazole-aminopyridocarbazole hybrids show nanomolar EC₅₀ values in kinase assays, suggesting that hybrid scaffolds enhance potency compared to simpler benzothiazoles .

Stability and Reactivity

- Thermal and Chemical Stability : Benzothiazole-based dyes exhibit superior lightfastness compared to naphthol analogs, likely due to the benzothiazole ring’s rigidity and resonance stabilization . Carbamodithioates, however, may hydrolyze under acidic conditions, limiting their applicability in certain environments .

Q & A

Q. How can computational chemistry enhance the design of benzothiazole-based analogs with improved properties?

- Methodological Answer : Perform DFT calculations (Gaussian 09) to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Use QSAR models (DRAGON descriptors) to predict logP and bioavailability. Validate with molecular dynamics simulations (GROMACS) for stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.